ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidine core linked via a sulfanyl-propanamido bridge to a cyclopenta[b]thiophene carboxylate moiety. The ester group at the 3-position of the thiophene ring enhances solubility and modulates bioavailability.
Synthetic routes for analogous triazolopyrimidine derivatives often involve cyclocondensation of thioamides or hydrazonoyl chlorides with pyrimidine precursors . Crystallographic studies of related compounds (e.g., thiazolo[3,2-a]pyrimidines) reveal puckered heterocyclic cores and intermolecular hydrogen bonding, which influence stability and packing .
Properties
IUPAC Name |
ethyl 2-[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-4-28-17(27)14-11-6-5-7-12(11)30-16(14)21-15(26)10(3)29-19-23-22-18-20-13(25)8-9(2)24(18)19/h8,10H,4-7H2,1-3H3,(H,21,26)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNLOCUAVMPEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C4N3C(=CC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactionsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group and cyclopentathiophene ring further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Molecular and Pharmacokinetic Properties
Using similarity indexing methodologies (e.g., Tanimoto coefficients ), the target compound likely shares ~60–70% similarity with thiazolo[3,2-a]pyrimidine derivatives, based on fingerprint overlap of heterocyclic cores and ester groups. Key property comparisons include:
Table 2: Molecular and Physicochemical Properties
The sulfanyl-propanamido linker may enhance hydrogen-bonding capacity, akin to neuroprotective triazolbenzo[d]thiazoles .
Biological Activity
Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of several key structural components that contribute to its biological activity:
- Triazolopyrimidine Core : This structure is known for its ability to interact with various biological targets.
- Sulfanyl Group : Enhances binding affinity to target proteins.
- Cyclopentathiophene Ring : May influence the compound's solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N6O4S |
| Molecular Weight | 380.43 g/mol |
| IUPAC Name | Ethyl 2-[2-{5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate |
| InChI Key | ANOHZQYKAPQFOM-UHFFFAOYSA-N |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory processes. For instance, it has shown significant inhibition of cyclooxygenase (COX) enzymes which are critical in the inflammatory pathway.
- Cellular Interaction : The triazolopyrimidine moiety allows for interaction with various receptors and enzymes at the cellular level.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. For example:
- Inhibition of COX Enzymes : The compound demonstrated IC50 values comparable to standard anti-inflammatory drugs such as celecoxib. In vitro studies indicated effective suppression of COX-2 activity with IC50 values around .
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Ethyl Triazolo | 0.04 ± 0.01 | Celecoxib |
| Celecoxib | 0.04 ± 0.01 | Standard Drug |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cytotoxicity Studies : Various derivatives have shown promising cytotoxic effects against cancer cell lines such as MCF7 and HepG2.
Case Studies
Several studies have reported on the efficacy of similar compounds derived from the triazolopyrimidine scaffold:
- Study on Pyrazole Derivatives : A study by Kumar et al. indicated that pyrazole derivatives exhibited significant cytotoxicity against HepG2 and HCT116 cell lines with IC50 values ranging from to .
- Anti-inflammatory Effects in Animal Models : Research involving carrageenan-induced paw edema in rats showed that triazole derivatives significantly reduced inflammation compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
